molecular formula C7H8BrClN2 B2880391 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine CAS No. 2416242-89-0

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine

Cat. No.: B2880391
CAS No.: 2416242-89-0
M. Wt: 235.51
InChI Key: YUNFIHMSJDUGAW-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine (CAS 2416229-30-4) is a multi-halogenated, N,N-dimethylaminopyridine derivative of interest in chemical synthesis and pharmaceutical research . This compound features a molecular formula of C 7 H 8 BrClN 2 and a molecular weight of 235.51 . Its structure incorporates both bromo and chloro substituents on the pyridine ring, making it a versatile and valuable synthetic intermediate (building block) for nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. While specific biological data for this compound is limited, its core structure is closely related to N,N-Dimethylpyridin-4-amine (DMAP), a molecule well-documented for its significant role in organic synthesis. DMAP and its derivatives are extensively utilized as catalysts in coupling reactions, including esterification, amide bond formation, and the synthesis of complex heterocycles like indoles and tetrazoles . As such, this compound is primarily positioned for use as a key precursor in medicinal chemistry and drug discovery efforts, particularly in the development of new molecular entities where the functionalized pyridine scaffold is a critical component. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-bromo-2-chloro-N,N-dimethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNFIHMSJDUGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method is the bromination of 2-chloro-N,N-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine 84539-35-5 Br (3), Cl (2), NMe₂ (4) Catalyst intermediate, halogenated base
3-Bromo-5-chloropyridin-2-amine 26163-03-1 Br (3), Cl (5), NH₂ (2) Higher polarity due to -NH₂ group
3-Bromo-N,N-dimethylpyridin-2-amine 1060801-39-9 Br (3), NMe₂ (2) Reduced steric hindrance at position 2
4-Bromo-2-chloropyridin-3-amine 13535-01-8 Br (4), Cl (2), NH₂ (3) Altered halogen positioning affects electronic density
2-Bromo-N,N-dimethylpyridin-4-amine 396092-82-3 Br (2), NMe₂ (4) Potential for Suzuki coupling reactions

Key Observations :

  • Halogen Positioning: The placement of bromine and chlorine significantly impacts electronic effects. For example, this compound has adjacent halogens (positions 2 and 3), creating steric and electronic challenges for nucleophilic substitution compared to compounds with halogens at non-adjacent positions (e.g., 4-Bromo-2-chloropyridin-3-amine) .
  • Amino Group Variations: Replacing the dimethylamino group with a primary amine (e.g., 3-Bromo-5-chloropyridin-2-amine) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity in cross-coupling reactions .

Thermal and Physical Stability

  • Thermal Decomposition: DMAP-based ionic liquids with alkyl chains (e.g., 4-(Dimethylamino)-1-heptylpyridin-1-ium fluoride) decompose at ~260°C, comparable to the thermal stability inferred for this compound .
  • Density and Solubility : Molecular dynamics simulations of DMAP-ILs show densities of ~1.00 g/cm³, suggesting similar bulk properties for halogenated derivatives .

Biological Activity

3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents, exhibits unique properties that may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C7H8BrClN2C_7H_8BrClN_2. The presence of halogen atoms can enhance the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors involved in various physiological processes.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Pyridine derivatives have been investigated for their anti-inflammatory properties. For instance, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances anti-inflammatory activity.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Related Pyridine Derivative A19.45 ± 0.0742.1 ± 0.30
Related Pyridine Derivative B26.04 ± 0.3631.4 ± 0.12

Antithrombotic Activity

In studies focusing on thrombolytic activity, derivatives similar to this compound have shown promise in inhibiting clot formation. This suggests that modifications in the pyridine structure can lead to compounds with significant antithrombotic effects.

Cytotoxicity and Selectivity

Preliminary cytotoxicity assays conducted on cell lines indicate varying degrees of selectivity and potency among pyridine derivatives. Understanding these characteristics is crucial for developing therapeutics with minimal side effects.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on several pyridine derivatives showed that specific modifications led to enhanced antibacterial activity against Gram-positive bacteria, indicating the potential of this compound in antibiotic development.
  • Anti-inflammatory Research : In a comparative study, several pyridine derivatives were tested for their ability to inhibit COX enzymes. Results indicated that compounds with multiple halogen substitutions exhibited superior anti-inflammatory effects compared to their non-halogenated counterparts.

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